molecular formula C13H10BrN3OS2 B2533840 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203283-23-1

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2533840
CAS No.: 1203283-23-1
M. Wt: 368.27
InChI Key: PGDVASKECUHXRJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a brominated benzo[d]thiazole moiety and a thiophen-2-ylmethyl group linked via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Urea Formation: The benzo[d]thiazole derivative is then reacted with thiophen-2-ylmethyl isocyanate to form the desired urea linkage.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzo[d]thiazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The brominated benzo[d]thiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophen-2-ylmethyl group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition of kinases or proteases.

    Receptors: Interaction with G-protein coupled receptors or ion channels.

    Pathways: Modulation of signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Uniqueness: 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the benzo[d]thiazole and thiophene moieties also provides a distinct structural framework that can be exploited for various applications.

Biological Activity

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a brominated benzo[d]thiazole moiety linked to a thiophen-2-ylmethyl group via a urea linkage, which may influence its interaction with biological targets, including enzymes and receptors.

  • Molecular Formula : C₁₂H₈BrN₃OS₂
  • Molecular Weight : 354.2 g/mol
  • CAS Number : 1219913-90-2

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism.
  • Receptor Interaction : It has potential interactions with G-protein coupled receptors (GPCRs) and ion channels, influencing various physiological processes.

The presence of the bromine atom in the benzo[d]thiazole structure enhances the compound's reactivity and binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF7 (Breast Cancer)TBD
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)ureaA549 (Lung Cancer)TBD
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)ureaHeLa (Cervical Cancer)TBD

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as the Dengue virus. Structure–activity relationship (SAR) studies suggest that modifications at the thiophene moiety can enhance antiviral efficacy.

Table 2: Antiviral Activity Against Dengue Virus

CompoundEC50 (μM)
This compoundTBD
Control CompoundTBD

Study on Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and assessed their anticancer activity. The study found that compounds similar to this compound displayed significant cytotoxicity against MCF7 cells, with an IC50 value indicating potent activity.

Study on Antiviral Activity

Another investigation focused on the antiviral potential of thiazole derivatives against the Dengue virus. The study highlighted that certain structural modifications increased the binding affinity to viral proteins, leading to enhanced antiviral activity compared to the lead compounds.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : Conducting animal model trials to assess efficacy and safety.
  • Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking and biochemical assays.
  • Structural Optimization : Modifying chemical structures to enhance potency and selectivity for specific biological targets.

Properties

IUPAC Name

1-(4-bromo-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVASKECUHXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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